Architectural and Mechanistic Paradigms of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline in Base-Metal Catalysis
Architectural and Mechanistic Paradigms of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline in Base-Metal Catalysis
Executive Summary
The transition from precious metals to earth-abundant base metals (e.g., Fe, Co, Ni, Mn) in homogeneous catalysis requires sophisticated ligand design to manage the unique single-electron transfer pathways and kinetic lability of these metals. trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline , commonly abbreviated as DIPIMP , has emerged as a privileged N,N'-bidentate iminopyridine ligand[1]. By decoupling steric shielding from electronic tuning, DIPIMP enables highly selective transformations, ranging from cobalt-catalyzed enyne cyclizations to manganese-mediated electrocatalytic CO2 reduction[2][3].
This technical guide dissects the molecular architecture, physicochemical properties, and validated experimental workflows associated with DIPIMP, providing researchers with the mechanistic causality required to leverage this ligand in novel catalytic systems.
Molecular Architecture and Physicochemical Profile
DIPIMP is an asymmetric, redox-non-innocent α -diimine derivative[3][4]. Its structure consists of a pyridine ring linked via an imine bond to a highly substituted 2,6-diisopropylphenyl moiety.
Quantitative Data Summary
The fundamental physical and chemical properties of DIPIMP are summarized below to establish baseline parameters for synthetic planning[5][6].
| Property | Value / Specification |
| Chemical Name | trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline |
| Common Abbreviation | DIPIMP |
| CAS Registry Number | 908294-68-8 |
| Molecular Formula | C18H22N2 |
| Molecular Weight | 266.39 g/mol |
| Physical State (20 °C) | Solid (White to Yellow to Green powder/crystal) |
| Purity (GC) | >95.0% |
| Topological Polar Surface Area | 25.3 Ų |
Mechanistic Causality: Sterics, Electronics, and Redox Non-Innocence
The efficacy of DIPIMP is not merely a function of its binding affinity; it is rooted in three distinct structural features that dictate the kinetic and thermodynamic landscape of the catalytic cycle:
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Kinetic Shielding via Steric Bulk: The 2,6-diisopropylphenyl group acts as a steric "umbrella." In lower-valent metal catalysis (e.g., Mn(I) or Co(I) species), bimolecular deactivation (dimerization) is a primary failure mode[3][7]. The massive isopropyl groups physically block the formation of inactive metal-metal dimers while leaving the opposite face of the metal center open for small-molecule coordination (like CO2 or silanes)[4].
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Redox Non-Innocence: The iminopyridine backbone features low-lying π∗ orbitals. During reductive catalytic cycles, the ligand can temporarily accept and store electrons, acting as an "electron reservoir"[3]. This prevents the metal center from reaching unfavorably low oxidation states, thereby stabilizing reactive intermediates.
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Electronic Asymmetry: Unlike symmetric bipyridine ligands, the distinct σ -donor/ π -acceptor profiles of the pyridine nitrogen versus the imine nitrogen allow for the independent tuning of the metal's trans-influence[4].
Fig 1: Structural-functional relationship of the DIPIMP ligand in metal catalysis.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems where the causality of the ligand's structure directly influences the experimental outcome.
Cobalt-Catalyzed Hydrosilylation/Cyclization of 1,6-Enynes
DIPIMP forms a highly active precatalyst with cobalt dichloride for the tandem hydrosilylation and intramolecular cyclization of 1,6-enynes[2][8]. The steric bulk of the ligand is critical here to prevent the over-reduction of the cobalt center and to dictate the regioselectivity of the cycloaddition[9].
Fig 2: Mechanism of Co-DIPIMP catalyzed hydrosilylation/cyclization of 1,6-enynes.
Step-by-Step Protocol:
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Precatalyst Formation: In an inert-atmosphere glovebox, stir equimolar amounts of anhydrous CoCl₂ and DIPIMP in dry tetrahydrofuran (THF) for 12 hours at room temperature. The formation of the dark green/brown Co-IP complex indicates successful coordination[2][8].
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Reaction Setup: To a Schlenk tube, add the Co-IP precatalyst (typically 2-5 mol%), the 1,6-enyne substrate (1.0 equiv), and the target hydrosilane (1.5 equiv) in THF.
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Activation: Introduce sodium borohydride (NaBH₄, 10 mol%) to the mixture. Causality note: NaBH₄ reduces the Co(II) precatalyst to the active Co(I)-hydride species[8].
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Execution & Isolation: Stir the reaction at room temperature until complete consumption of the starting material is observed via TLC. Quench with water, extract with ethyl acetate, and purify the functionalized 5-membered cyclic compound via silica gel column chromatography[2][8].
Synthesis of Manganese Tricarbonyl Electrocatalysts for CO2 Reduction
In electrocatalytic CO2 reduction, DIPIMP is utilized to synthesize [MnBr(CO)3(DIPIMP)]. The extreme steric hindrance of the 2,6-diisopropylphenyl group prevents the formation of inactive Mn-Mn dimers upon reduction, forcing the formation of a highly reactive five-coordinate anion[Mn(CO)3(DIPIMP)]⁻ that readily binds CO2[3][4].
Step-by-Step Protocol:
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Reagent Combination: Combine [MnBr(CO)5] (0.75 mmol, 0.2 g) with DIPIMP (0.75 mmol, ~0.2 g) in 20 mL of diethyl ether[3].
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Reflux: Heat the mixture to reflux under aerobic conditions for 4 hours. Causality note: The substitution of two CO ligands by the bidentate DIPIMP is thermally driven; the aerobic tolerance is a distinct operational advantage of this specific Mn(I) synthesis[3].
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Isolation: Cool the mixture to precipitate the product. Filter and wash with cold hexanes to yield [MnBr(CO)3(DIPIMP)] (Expected yield: ~97%)[3].
Safety, Handling, and Storage Protocols
Maintaining the integrity of DIPIMP requires strict adherence to environmental controls. Based on GHS classifications, the ligand presents specific occupational hazards[5][10].
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Hazard Statements:
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Precautionary Handling: Wear protective nitrile gloves and tightly sealed safety goggles (P280). Wash skin thoroughly after handling (P264)[5]. In case of skin contact, wash with plenty of soap and water (P302 + P352)[5].
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Storage Causality: Store at room temperature, ideally in a cool, dark place (<15 °C recommended by some suppliers to prevent long-term degradation of the imine bond via hydrolysis or photobleaching)[1]. Ensure the container is tightly sealed to exclude ambient moisture.
References
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PubChem. "trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline | C18H22N2 | CID 1284716". National Institutes of Health. Available at:[Link]
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Xi, T., & Lu, Z. (2016). "Cobalt-Catalyzed Hydrosilylation/Cyclization of 1,6-Enynes". The Journal of Organic Chemistry, 81(19), 8858-8866. Available at:[Link]
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Lacy, D. C., et al. (2016). "Manganese Tricarbonyl Complexes with Asymmetric 2-Iminopyridine Ligands: Toward Decoupling Steric and Electronic Factors in Electrocatalytic CO2 Reduction". Inorganic Chemistry. Available at:[Link]
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